molecular formula C9H11BrO2 B12954411 1-Bromo-2,5-dimethoxy-3-methylbenzene

1-Bromo-2,5-dimethoxy-3-methylbenzene

Cat. No.: B12954411
M. Wt: 231.09 g/mol
InChI Key: WCHZBFJMSNPXAM-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-dimethoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethoxy-3-methylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2,5-dimethoxy-3-methylphenol.

    Oxidation: Products include 2,5-dimethoxy-3-methylbenzaldehyde or 2,5-dimethoxy-3-methylbenzoic acid.

    Reduction: The major product is 2,5-dimethoxy-3-methylbenzene.

Scientific Research Applications

1-Bromo-2,5-dimethoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dimethoxy-3-methylbenzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The methoxy groups, being electron-donating, stabilize the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-3,5-dimethoxybenzene
  • 1-Bromo-2-methylbenzene

Comparison: 1-Bromo-2,5-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and stability. Compared to 1-Bromo-2,5-dimethoxybenzene, the additional methyl group in this compound provides steric hindrance, affecting its reaction pathways. Similarly, the presence of two methoxy groups in 1-Bromo-3,5-dimethoxybenzene makes it more electron-rich compared to 1-Bromo-2-methylbenzene .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-2,5-dimethoxy-3-methylbenzene

InChI

InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(10)9(6)12-3/h4-5H,1-3H3

InChI Key

WCHZBFJMSNPXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)OC

Origin of Product

United States

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